Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate

Urease inhibition Helicobacter pylori Anti-infective

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 136818-69-4) is a piperazine derivative featuring a 3-nitropyridin-2-yl substituent and a benzyl carbamate (Cbz) protecting group, with a molecular weight of 342.35 g/mol and a calculated LogP of 2.97. The compound belongs to the 1-(3-nitropyridin-2-yl)piperazine scaffold class, a privileged structure that has been systematically investigated for urease inhibition and as a ligand for serotonin 5-HT7 receptors.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
CAS No. 136818-69-4
Cat. No. B142846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
CAS136818-69-4
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2
InChIKeyQSBNBHMFTWHNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 136818-69-4): Structural Profile and Procurement-Relevant Characteristics


Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 136818-69-4) is a piperazine derivative featuring a 3-nitropyridin-2-yl substituent and a benzyl carbamate (Cbz) protecting group, with a molecular weight of 342.35 g/mol and a calculated LogP of 2.97 . The compound belongs to the 1-(3-nitropyridin-2-yl)piperazine scaffold class, a privileged structure that has been systematically investigated for urease inhibition [1] and as a ligand for serotonin 5-HT7 receptors [2]. The Cbz protecting group distinguishes this compound from unprotected analogs (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine, CAS 499771-07-2) and alternative protected forms (e.g., tert-butyl carbamate/Boc-protected, CAS 153473-24-6), offering orthogonal deprotection compatibility under hydrogenolytic conditions.

Procurement Consideration: Why Structural Analogs of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Are Not Interchangeable


Generic substitution among piperazine-1-carboxylate derivatives bearing nitropyridine moieties is not scientifically justified. The nature of the carboxylate protecting group (benzyl vs. tert-butyl vs. ethyl) determines orthogonal deprotection compatibility in multi-step synthetic sequences, with benzyl carbamates requiring hydrogenolysis whereas Boc groups require acidic conditions [1]. More critically, the regioisomeric position of the nitro group on the pyridine ring fundamentally alters biological activity: while 3-nitropyridin-2-yl derivatives have demonstrated validated urease inhibitory activity with IC50 values as low as 2.0 µM [2] and sub-nanomolar 5-HT7 receptor binding affinity [3], the 4-yl isomer lacks established biological data in peer-reviewed literature. Additionally, the presence or absence of the N-carboxylate group distinguishes building blocks from terminal ligands: 1-benzyl-4-(3-nitropyridin-2-yl)piperazine (CAS 499771-07-2) is a fully deprotected tertiary amine, whereas the target compound retains a cleavable Cbz group essential for orthogonal synthetic strategies.

Quantitative Evidence Guide: Verified Differentiation of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Against Closest Analogs


Urease Inhibitory Potency: 1-(3-Nitropyridin-2-yl)piperazine Scaffold vs. Standard Inhibitor Thiourea

Derivatives based on the 1-(3-nitropyridin-2-yl)piperazine scaffold, of which Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a protected precursor, demonstrate urease inhibitory activity that exceeds the standard inhibitor thiourea by an order of magnitude. Compound 5b (an N-arylacetamide derivative) and 7e (an N-alkyl derivative) achieved IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM [1].

Urease inhibition Helicobacter pylori Anti-infective

Computational Binding Energy: 1-(3-Nitropyridin-2-yl)piperazine Derivatives vs. Thiourea in Urease Active Site

In silico molecular docking analysis confirms that 1-(3-nitropyridin-2-yl)piperazine derivatives engage the urease active site with substantially greater binding energy than the standard inhibitor. Compounds 5b and 7e exhibited binding energies of -8.0 kcal/mol and -8.1 kcal/mol, respectively, versus -2.8 kcal/mol for thiourea. The unprotected precursor compound 3 (1-(3-nitropyridin-2-yl)piperazine) showed intermediate binding energy of -6.1 kcal/mol [1].

Molecular docking Binding affinity In silico

5-HT7 Receptor Binding Affinity: 1-(3-Nitropyridin-2-yl)piperazine-Based Radiotracers vs. Isoform Comparison

Radiolabeled derivatives of 1-(3-nitropyridin-2-yl)piperazine demonstrate high-affinity binding to 5-HT7 receptors overexpressed in glioblastoma. Compound 99mTcN-[7] (derived from 1-(3-nitropyridin-2-yl)piperazine with a longer linker) achieved a Ki of 14.85 ± 0.32 nM, representing 1.5-fold higher affinity than 99mTcN-[6] (Ki = 22.57 ± 0.73 nM), which bears the identical 1-(3-nitropyridin-2-yl)piperazine core [1].

5-HT7 receptor Radioligand SPECT imaging

In Vivo Brain Accumulation: Comparative Biodistribution of 1-(3-Nitropyridin-2-yl)piperazine Radiotracers

Biodistribution studies in normal mice reveal that radiotracers derived from the 1-(3-nitropyridin-2-yl)piperazine scaffold achieve quantifiable brain accumulation, with compound-specific differences driven by linker modifications. 99mTcN-[7] achieved brain uptake of 0.54 ± 0.12 %ID/g at 30 min post-injection, which is 3.9-fold higher than 99mTcN-[6] (0.14 ± 0.02 %ID/g) [1].

Biodistribution Blood-brain barrier CNS imaging

Regioisomeric Differentiation: 2-yl vs. 4-yl Nitropyridine Substitution on Biological Relevance

The position of the nitro group on the pyridine ring critically determines the biological characterization status of piperazine derivatives. The 3-nitropyridin-2-yl substitution pattern (present in Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate) has been systematically validated in peer-reviewed studies for both urease inhibition (IC50 = 2.0–2.24 µM) [1] and 5-HT7 receptor binding (Ki = 14.85–22.57 nM) [2]. In contrast, the 4-yl isomer (1-(3-nitropyridin-4-yl)piperazine, CAS 1052704-89-8) lacks established biological data in current peer-reviewed literature .

Structure-activity relationship Regioisomer Scaffold validation

Protecting Group Orthogonality: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) in Multi-Step Synthesis

Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 136818-69-4) employs a benzyl carbamate (Cbz) protecting group, which is cleaved under hydrogenolytic conditions (H2, Pd/C). The Boc-protected analog (CAS 153473-24-6, tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate) requires acidic conditions (TFA or HCl) for deprotection [1]. This orthogonal compatibility enables distinct synthetic route planning in multi-step sequences containing acid-sensitive or hydrogenation-labile functionalities.

Protecting group strategy Orthogonal deprotection Synthetic chemistry

Recommended Research and Industrial Application Scenarios for Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate


Urease Inhibitor Lead Optimization Programs Targeting Helicobacter pylori

This compound serves as a protected precursor for synthesizing 1-(3-nitropyridin-2-yl)piperazine derivatives with validated urease inhibitory activity. Following Cbz deprotection, the resulting secondary amine can be functionalized to generate N-arylacetamide or N-alkyl derivatives that have demonstrated IC50 values as low as 2.0 µM—approximately 11.6-fold more potent than thiourea [1]. The scaffold's computationally validated binding energy of -8.1 kcal/mol in the urease active site supports structure-based optimization [1].

5-HT7 Receptor Radioligand Development for CNS Tumor Imaging

The 1-(3-nitropyridin-2-yl)piperazine core accessible from this protected building block has been successfully developed into 99mTc-labeled radiotracers with sub-25 nM binding affinity for 5-HT7 receptors overexpressed in glioblastoma [2]. Compounds derived from this scaffold achieve quantifiable brain accumulation (0.54 %ID/g at 30 min) and tumor uptake (4.94–5.44 %ID/g at 1 h) with tumor-to-muscle ratios up to 7.05 in xenograft models [2], demonstrating utility for SPECT imaging agent development.

Orthogonal Multi-Step Synthesis of Piperazine-Containing Drug Candidates

The Cbz protecting group enables hydrogenolytic deprotection that is orthogonal to acid-labile Boc and ester functionalities [3]. This makes Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate particularly valuable in synthetic sequences where acid-sensitive moieties (e.g., tert-butyl esters, silyl ethers) are present. The nitro group can be reduced to an amine for further derivatization, while the Cbz group remains intact until hydrogenolysis is strategically executed [3].

Structure-Activity Relationship Studies of 2-yl vs. 4-yl Nitropyridine Regioisomers

This compound provides access to the biologically validated 3-nitropyridin-2-yl scaffold, which has been characterized for both urease inhibition [1] and 5-HT7 receptor binding [2]. Researchers can use this building block to systematically compare 2-yl substitution patterns against the less-characterized 4-yl isomer (CAS 1052704-89-8) to establish regioisomer-specific SAR and target engagement profiles .

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